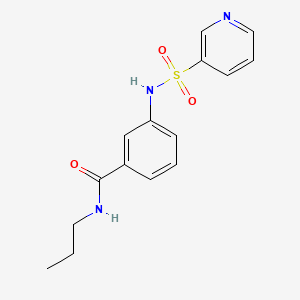
N-propyl-3-(pyridine-3-sulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-3-(pyridine-3-sulfonamido)benzamide is a synthetic compound known for its bioavailability and cell permeability. It acts as a potent and reversible inhibitor of leucine-rich repeat kinase 2 (LRRK2) GTP binding and kinase activities . This compound has shown significant potential in preventing mutant LRRK2-induced cellular neurotoxicity, making it a promising candidate for therapeutic research, particularly in the context of neurodegenerative diseases .
Preparation Methods
The synthesis of N-propyl-3-(pyridine-3-sulfonamido)benzamide involves several key steps. Initially, ethyl 3-aminobenzoate methanesulfonate is treated with pyridine-3-sulfonyl chloride in the presence of triethylamine at room temperature to generate an intermediate compound . This intermediate is then subjected to further reactions to introduce the propyl group and form the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
N-propyl-3-(pyridine-3-sulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-propyl-3-(pyridine-3-sulfonamido)benzamide has a wide range of scientific research applications:
Mechanism of Action
N-propyl-3-(pyridine-3-sulfonamido)benzamide exerts its effects by inhibiting the GTP binding and kinase activities of LRRK2 . This inhibition is achieved through the compound’s interaction with the LRRK2 protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways . The compound’s ability to permeate the brain and prevent neurotoxicity further enhances its therapeutic potential .
Comparison with Similar Compounds
N-propyl-3-(pyridine-3-sulfonamido)benzamide is unique due to its high potency and brain permeability. Similar compounds include:
Phenylsulfonyl analogs: These compounds have a similar structure but differ in their sulfonyl group, affecting their potency and bioavailability.
Methoxyethyl analogs: These compounds have a methoxyethyl tail instead of a propyl tail, influencing their brain penetration and efficacy.
The uniqueness of this compound lies in its optimized structure, which enhances its therapeutic potential and efficacy in inhibiting LRRK2 activities .
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-propyl-3-(pyridin-3-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-8-17-15(19)12-5-3-6-13(10-12)18-22(20,21)14-7-4-9-16-11-14/h3-7,9-11,18H,2,8H2,1H3,(H,17,19) |
InChI Key |
LMLYPZLOEZIJGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


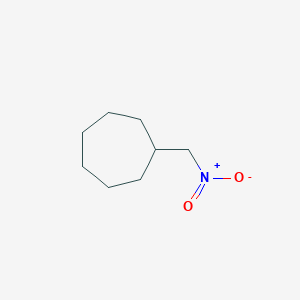
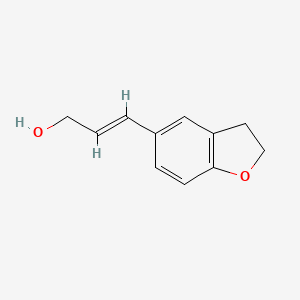
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
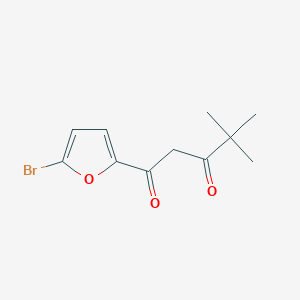
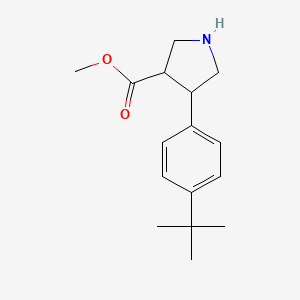
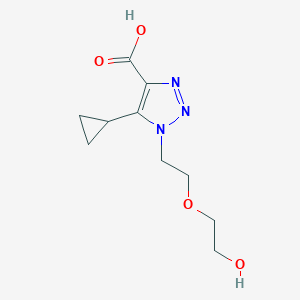
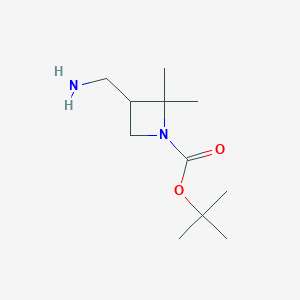
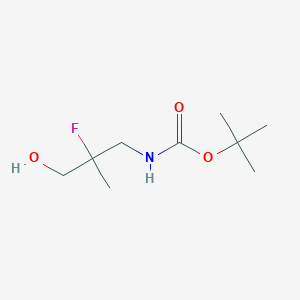
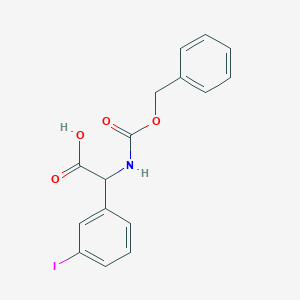
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
